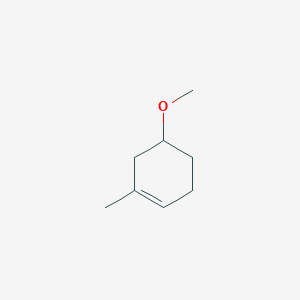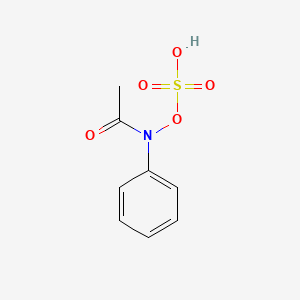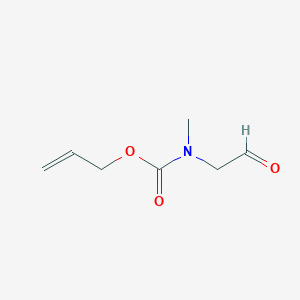![molecular formula C14H17NO2 B14368310 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole CAS No. 92420-71-8](/img/structure/B14368310.png)
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is an organic compound that features an indole core substituted with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole typically involves the reaction of indole with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring and the dioxolane moiety.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The dioxolane moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.
類似化合物との比較
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but lacks the 4-substitution on the indole ring.
4-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but with different substitution patterns.
Uniqueness
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the indole core and the dioxolane moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
特性
CAS番号 |
92420-71-8 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
4-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C14H17NO2/c1-14(16-9-10-17-14)7-5-11-3-2-4-13-12(11)6-8-15-13/h2-4,6,8,15H,5,7,9-10H2,1H3 |
InChIキー |
XNYOTFNERPXFCQ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCC2=C3C=CNC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


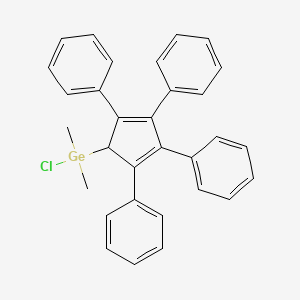
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
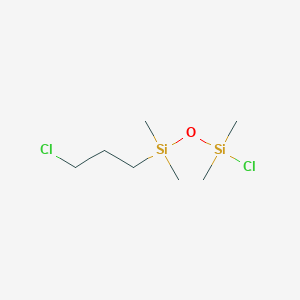
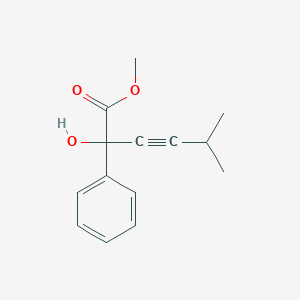

![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)

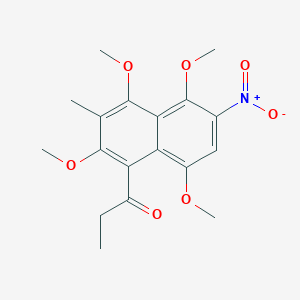
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

